2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Overview
Description
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminoethyl group and the carboxylic acid functionality. The final step involves the formation of the dihydrochloride salt.
Preparation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.
Formation of Carboxylic Acid: The carboxylic acid functionality can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ethylenediamine, alkyl halides, and other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: A related compound with similar structural features and applications.
Ethylenediamine: Another amine-containing compound with comparable reactivity and uses.
2,2’-Oxydiethylamine: A structurally similar compound with different functional groups.
Uniqueness
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLWROZLBMGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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